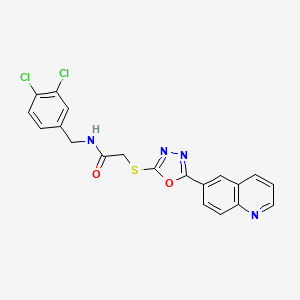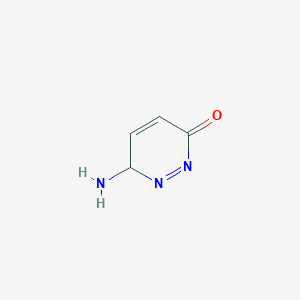
6-iodo-6H-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4INO3 and a molecular weight of 289.03 g/mol . . This compound is characterized by the presence of an iodine atom attached to the benzoxazine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-6H-3,1-benzoxazine-2,4-dione typically involves the iodination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-iodo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine may yield an amide derivative, while reaction with a thiol could produce a thioether .
Wissenschaftliche Forschungsanwendungen
6-iodo-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-iodo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-nitro-6H-3,1-benzoxazine-2,4-dione: Similar structure but with a nitro group instead of an iodine atom.
6-chloro-6H-3,1-benzoxazine-2,4-dione: Contains a chlorine atom instead of iodine.
6-bromo-6H-3,1-benzoxazine-2,4-dione: Features a bromine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 6-iodo-6H-3,1-benzoxazine-2,4-dione imparts unique reactivity and binding properties compared to its chloro, bromo, and nitro analogs . This makes it particularly valuable in applications requiring specific halogen interactions.
Eigenschaften
Molekularformel |
C8H4INO3 |
|---|---|
Molekulargewicht |
289.03 g/mol |
IUPAC-Name |
6-iodo-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
InChI-Schlüssel |
HJOSRYDBUUSDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


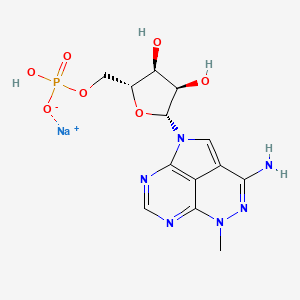


![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
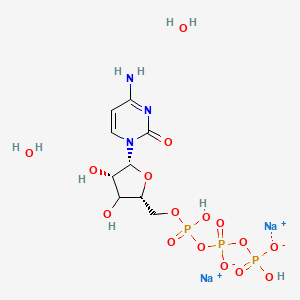

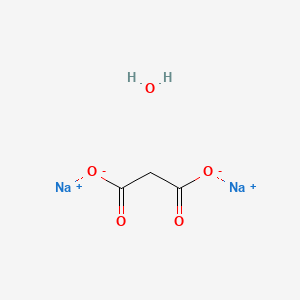
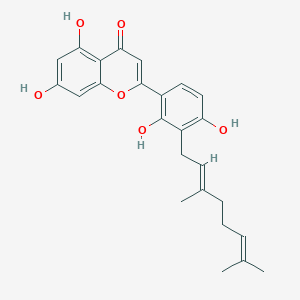
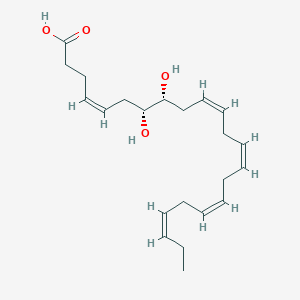
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
